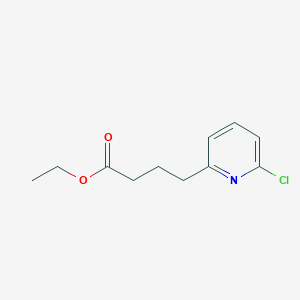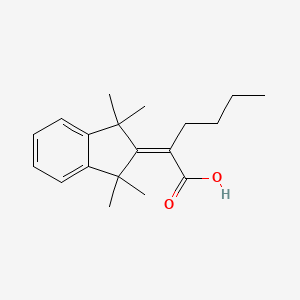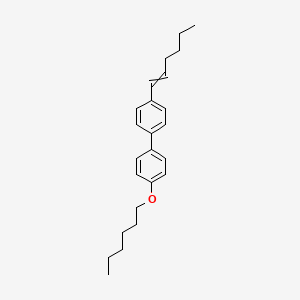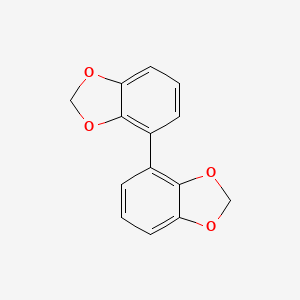
2H,2'H-4,4'-Bi-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H,2’H-4,4’-Bi-1,3-benzodioxole is an organic compound that belongs to the class of benzodioxoles It is characterized by the presence of two benzodioxole units connected via a single bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2H,2’H-4,4’-Bi-1,3-benzodioxole typically involves the coupling of two 1,3-benzodioxole units. One common method is the oxidative coupling reaction, where 1,3-benzodioxole is treated with an oxidizing agent such as ferric chloride (FeCl3) in the presence of a base. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of 2H,2’H-4,4’-Bi-1,3-benzodioxole can be scaled up using continuous flow processes. These processes offer advantages such as improved heat and mass transfer, precise temperature control, and easier scalability. The use of recyclable heterogeneous catalysts can further enhance the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2H,2’H-4,4’-Bi-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzodioxole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce nitro or halogen groups into the benzodioxole rings .
Applications De Recherche Scientifique
2H,2’H-4,4’-Bi-1,3-benzodioxole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fragrances, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2H,2’H-4,4’-Bi-1,3-benzodioxole involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to act as auxin receptor agonists, promoting root growth in plants. The compound binds to the auxin receptor TIR1, enhancing auxin-related signaling pathways and promoting root development .
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole: A simpler analog with one benzodioxole unit.
4,4’-Bi-1,3-benzodioxole: A closely related compound with a similar structure.
Uniqueness: 2H,2’H-4,4’-Bi-1,3-benzodioxole is unique due to its dimeric structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
918875-64-6 |
|---|---|
Formule moléculaire |
C14H10O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
4-(1,3-benzodioxol-4-yl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H10O4/c1-3-9(13-11(5-1)15-7-17-13)10-4-2-6-12-14(10)18-8-16-12/h1-6H,7-8H2 |
Clé InChI |
UYEWBYUONOEGMZ-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=CC=CC(=C2O1)C3=C4C(=CC=C3)OCO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



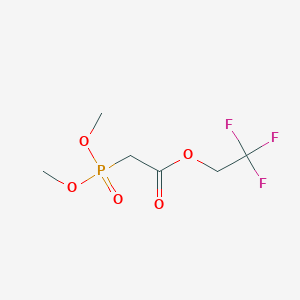
![3-(2H-tetrazol-5-yl)-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole](/img/structure/B12631153.png)
![N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-3-(7H-purin-6-ylamino)propanamide](/img/structure/B12631155.png)

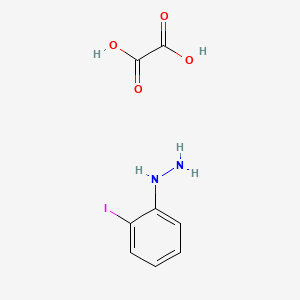
![(1S,4R)-4-[(3S)-1,4-dioxaspiro[4.5]decan-3-yl]cyclopent-2-en-1-ol](/img/structure/B12631183.png)
![Cyclopropanecarboxylic acid, 1-[[[2,5-difluoro-4-[[2-(1-methyl-1H-pyrazol-4-yl)-4-pyridinyl]oxy]phenyl]amino]carbonyl]-](/img/structure/B12631191.png)

![N-{[4-(Triphenylethenyl)phenyl]methyl}aniline](/img/structure/B12631195.png)
